molecular formula C23H25N3OS B2680147 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207022-48-7

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2680147
CAS No.: 1207022-48-7
M. Wt: 391.53
InChI Key: DXEHSSROHHERFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH2 has been found to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a crucial role in gene expression and regulation. In

Scientific Research Applications

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has been found to have a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. HAT enzymes are known to play a critical role in the development and progression of cancer, and this compound has been shown to inhibit the activity of these enzymes, which could potentially lead to the development of new cancer therapies.
In addition to cancer research, this compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Huntington's disease. HAT enzymes have been implicated in the development of these disorders, and this compound has been found to be effective in inhibiting their activity.

Mechanism of Action

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide works by inhibiting the activity of HAT enzymes, which are responsible for adding acetyl groups to histones, a process that plays a crucial role in gene expression and regulation. By inhibiting the activity of HAT enzymes, this compound can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HAT enzymes, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide in lab experiments is its specificity for HAT enzymes. Unlike other inhibitors that may also inhibit other enzymes, this compound has been found to be highly selective for HAT enzymes. This specificity makes it an ideal tool for studying the role of HAT enzymes in various cellular processes.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may require the use of solvents or other methods to increase its solubility.

Future Directions

There are a number of future directions for research involving 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide. One area of interest is in the development of new cancer therapies that target HAT enzymes. Another area of interest is in the development of new therapies for neurological disorders that target HAT enzymes.
In addition to these areas of research, there is also interest in exploring the potential use of this compound in other areas, such as inflammation, metabolic disorders, and cardiovascular disease. As research into the role of HAT enzymes in various cellular processes continues, it is likely that new applications for this compound will be discovered.

Synthesis Methods

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can be synthesized using a multistep process that involves the reaction of cyclohexyl isocyanate with 2-phenyl-1H-imidazole-5-thiol to form the intermediate compound 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. This intermediate compound is then reacted with phenylacetyl chloride to yield the final product, this compound.

Properties

IUPAC Name

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHSSROHHERFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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